
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a pharmacological tool to investigate the function of specific neurotransmitter receptors.
Mécanisme D'action
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide acts as a competitive antagonist of the muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of the natural agonist, acetylcholine. By blocking the receptor, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide can be used to study the downstream effects of muscarinic receptor activation.
Biochemical and Physiological Effects:
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide has a number of biochemical and physiological effects. By blocking the muscarinic acetylcholine receptor, it can affect a variety of physiological processes such as cognition, memory, and motor control. It has also been shown to have analgesic effects, possibly through its actions on the dopamine and serotonin receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is its specificity for the muscarinic acetylcholine receptor. This allows researchers to study the downstream effects of muscarinic receptor activation without interference from other neurotransmitter systems. However, one limitation of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is that it is a synthetic compound and may not accurately reflect the effects of natural agonists on the receptor.
Orientations Futures
There are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide. One area of interest is the development of new compounds that can selectively target specific subtypes of the muscarinic acetylcholine receptor. Another area of interest is the investigation of the analgesic effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide and the potential for developing new pain medications based on its mechanism of action. Additionally, researchers may investigate the effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide on other physiological processes beyond cognition, memory, and motor control.
In conclusion, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for the muscarinic acetylcholine receptor makes it a valuable tool for investigating the downstream effects of receptor activation. While there are limitations to its use, there are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide.
Méthodes De Synthèse
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is synthesized by reacting 2-methyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a quaternary ammonium salt, which is then purified by recrystallization.
Applications De Recherche Scientifique
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is widely used in scientific research as a pharmacological tool to investigate the function of specific neurotransmitter receptors. This compound is particularly useful for studying the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes such as cognition, memory, and motor control. Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is also used to study the function of other neurotransmitter receptors such as the dopamine receptor and the serotonin receptor.
Propriétés
Numéro CAS |
122629-20-3 |
|---|---|
Nom du produit |
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide |
Formule moléculaire |
C11H20INO |
Poids moléculaire |
309.19 g/mol |
Nom IUPAC |
(4aR,8aS)-2-methyl-1,3,4,4a,6,7,8,8a-octahydroisoquinolin-5-one;iodomethane |
InChI |
InChI=1S/C10H17NO.CH3I/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;1-2/h8-9H,2-7H2,1H3;1H3/t8-,9-;/m1./s1 |
Clé InChI |
GRLWEFQPKDRHFC-VTLYIQCISA-N |
SMILES isomérique |
CN1CC[C@@H]2[C@@H](C1)CCCC2=O.CI |
SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
SMILES canonique |
CN1CCC2C(C1)CCCC2=O.CI |
Autres numéros CAS |
122629-20-3 |
Synonymes |
octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide OMT-isoquinolone methiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
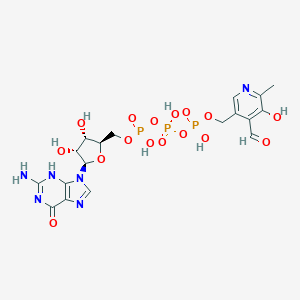
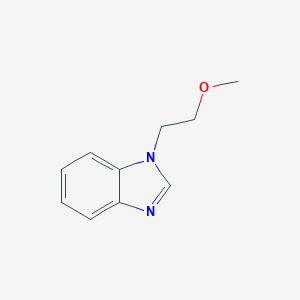

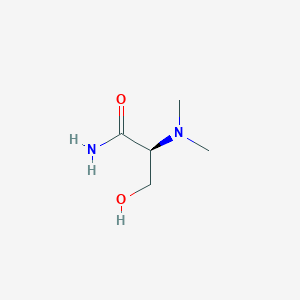
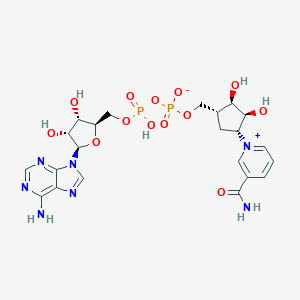
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)

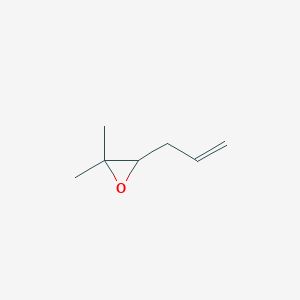
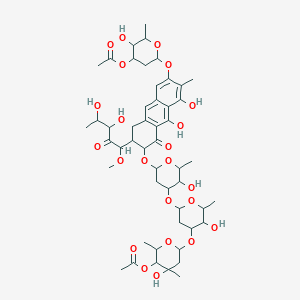


![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)